molecular formula C18H27N3O B258328 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

Cat. No. B258328
M. Wt: 301.4 g/mol
InChI Key: JHDWHFFUUJQKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide, also known as DAPA, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DAPA has been shown to have a high affinity for the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival.

Mechanism of Action

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide exerts its therapeutic effects by inhibiting the activity of the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival. SIRT2 has been shown to be overexpressed in various cancers and neurodegenerative disorders, and its inhibition by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide leads to the suppression of tumor growth and neuroprotective effects.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, neuroprotective effects, and improvements in glucose and lipid metabolism. In addition, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its high selectivity for SIRT2, which allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

For the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide include the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic applications, and the exploration of its potential in other diseases beyond cancer, neurodegenerative disorders, and metabolic disorders. In addition, further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide and to identify potential side effects or toxicity.

Synthesis Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide involves a multi-step process that begins with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to produce 1-chloroadamantane. The resulting compound is then reacted with 1,3-dimethyl-4-amino-pyrazole to produce 1-(1,3-dimethyl-4-pyrazolyl)-adamantane. Finally, the compound is treated with methylamine to produce the final product, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In metabolic disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to improve glucose and lipid metabolism in animal models of type 2 diabetes and obesity.

properties

Product Name

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-12-16(11-21(3)19-12)10-20(2)17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h11,13-15H,4-10H2,1-3H3

InChI Key

JHDWHFFUUJQKLV-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.